molecular formula C₁₈H₂₁NO₅ B1147233 O-Acetyl-(-)-norscopolamine CAS No. 5027-68-9

O-Acetyl-(-)-norscopolamine

Cat. No.: B1147233
CAS No.: 5027-68-9
M. Wt: 331.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Acetyl-(-)-norscopolamine is a derivative of the tropane alkaloid scopolamine. It is known for its pharmacological properties, particularly its anticholinergic effects. This compound is of interest in both medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl-(-)-norscopolamine typically involves the acetylation of (-)-norscopolamine. The process begins with the extraction of (-)-norscopolamine from natural sources or its synthesis through chemical methods. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Acetyl-(-)-norscopolamine undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield (-)-norscopolamine.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Hydrolysis: (-)-Norscopolamine.

    Oxidation: N-oxide derivatives.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

O-Acetyl-(-)-norscopolamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.

    Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.

    Medicine: Investigated for its potential therapeutic applications in treating motion sickness, postoperative nausea, and other conditions involving the cholinergic system.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

O-Acetyl-(-)-norscopolamine exerts its effects primarily through its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced glandular secretions, relaxation of smooth muscles, and dilation of pupils. The molecular targets include muscarinic receptors in various tissues, and the pathways involved are those related to cholinergic neurotransmission.

Comparison with Similar Compounds

    Scopolamine: A closely related compound with similar anticholinergic properties but without the acetyl group.

    Atropine: Another tropane alkaloid with anticholinergic effects, used in similar therapeutic applications.

    Hyoscyamine: An isomer of atropine with similar pharmacological properties.

Uniqueness: O-Acetyl-(-)-norscopolamine is unique due to its specific acetylation, which can influence its pharmacokinetics and pharmacodynamics. The acetyl group may affect the compound’s absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts compared to its non-acetylated counterparts.

Properties

IUPAC Name

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUMZBNIYQAMW-ARRBXOIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.